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molecular formula C11H24O B1210013 6,8-Dimethylnonan-2-ol CAS No. 70214-77-6

6,8-Dimethylnonan-2-ol

Cat. No. B1210013
M. Wt: 172.31 g/mol
InChI Key: HDQVGGOVPFQTRB-UHFFFAOYSA-N
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Patent
US04198532

Procedure details

64 g of the foregoing ketone are hydrogenated in a stirring autoclave in the presence of 6 g of copper chromite and under 40 bar hydrogen pressure. The temperature is firstly brought to 140° C. When the hydrogen absorption slows down (after 3 hours), the autoclave is heated to 170° C. and held for 3 hours between 165° C. and 170° C. After cooling down to 25° C., the catalyst is filtered off under suction and the filtrate is distilled. There are obtained 56 g (85.4%) of chemically pure 2,4-dimethyl-nonan-8-ol.
Name
ketone
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:9][CH:10]([CH3:12])[CH3:11])[CH2:3][CH:4]=[CH:5][C:6](=[O:8])[CH3:7].[H][H]>[Cr]([O-])([O-])=O.[Cu+2]>[CH3:12][CH:10]([CH2:9][CH:2]([CH3:1])[CH2:3][CH2:4][CH2:5][CH:6]([OH:8])[CH3:7])[CH3:11] |f:2.3|

Inputs

Step One
Name
ketone
Quantity
64 g
Type
reactant
Smiles
CC(CC=CC(C)=O)CC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
6 g
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is firstly brought to 140° C
CUSTOM
Type
CUSTOM
Details
When the hydrogen absorption
CUSTOM
Type
CUSTOM
Details
slows down (after 3 hours)
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to 25° C.
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off under suction
DISTILLATION
Type
DISTILLATION
Details
the filtrate is distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C)CC(CCCC(C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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